molecular formula C9H7N3O3 B8417501 7-nitro-1H-indole-2-carboxamide

7-nitro-1H-indole-2-carboxamide

Cat. No.: B8417501
M. Wt: 205.17 g/mol
InChI Key: CCEPGVQJFCNPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

7-nitro-1H-indole-2-carboxamide

InChI

InChI=1S/C9H7N3O3/c10-9(13)6-4-5-2-1-3-7(12(14)15)8(5)11-6/h1-4,11H,(H2,10,13)

InChI Key

CCEPGVQJFCNPIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 133 mg (0.57 mmol) of ethyl 7-nitroindole-2-carboxylate in 3.84 ml of 28% aqueous ammonia is heated at 50° C. for 18 h in a stoppered glass tube. The reaction medium is filtered over sintered glass. The yellow solid obtained is washed with water and with cyclohexane and then dried under vacuum. 70 mg of 7-nitro-1H-indole-2-carboxamide are obtained in the form of a yellow solid.
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 7-nitro-1H-indole-2-carboxylic acid (4.40 g), 1H-1,2,3-benzotriazol-1-ol (3.45 g) and N,N-dimethylformamide (80 mL) was added N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (4.90 g) at room temperature, and the mixture was stirred for 20 min and 28% aqueous ammonia (7.8 mL) was added. The reaction mixture was stirred at room temperature for 1 hr, and water was added. The resulting crystals were filtrated, washed with water, and dried to give the title compound (3.21 g, yield 73%) as yellow crystals. melting point 297-298° C. (decomposition).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%

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